molecular formula C19H13N3O2S B2998677 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 377049-84-8

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2998677
CAS No.: 377049-84-8
M. Wt: 347.39
InChI Key: YNIKGGXQZQSSBR-GXDHUFHOSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a recognized and potent ATP-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its primary research value lies in its high selectivity and potency for DYRK1A, making it a crucial chemical probe for dissecting the kinase's complex physiological and pathological roles . DYRK1A is a key regulator of cell proliferation, differentiation, and neuronal development, and its dysregulation is implicated in several human diseases. Consequently, this inhibitor is extensively used in neuroscience research to investigate pathways related to Down syndrome and Alzheimer's disease, particularly in models of tau pathology and neurofibrillary tangle formation. Beyond neurology, it serves as a valuable tool in cancer research, where DYRK1A activity influences cell cycle progression and survival in certain tumor types . Furthermore, its application extends to the field of beta-cell biology and diabetes, given the role of DYRK1A in modulating pancreatic beta-cell expansion and function. By selectively inhibiting DYRK1A, this compound enables researchers to elucidate novel signaling networks and validate DYRK1A as a therapeutic target across a spectrum of disorders.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c20-9-14(10-21-15-6-7-17-18(8-15)24-12-23-17)19-22-16(11-25-19)13-4-2-1-3-5-13/h1-8,10-11,21H,12H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIKGGXQZQSSBR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Phenylthiazole Moiety: This involves the reaction of phenyl isothiocyanate with α-bromoacetophenone.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and phenylthiazole moieties with acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acrylonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acrylonitriles.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes such as kinases and proteases, which are crucial for cell

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are synthesized through methods such as nucleophilic substitution and condensation reactions. The final product can be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

One of the primary areas of investigation for this compound is its anticancer activity. Studies have shown that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting that this compound may also possess similar properties.

CompoundCell LineIC50 (μM)
Compound AMCF-716.19 ± 1.35
Compound BHCT-11617.16 ± 1.54
This compoundTBDTBD

The mechanism through which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Activity : The presence of the dioxole ring may contribute to antioxidant properties, providing additional therapeutic benefits.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various derivatives of acrylonitrile compounds on cancer cell lines. The results indicated that compounds with the benzo[d][1,3]dioxole structure displayed superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Study 2: Antimicrobial Activity

In addition to anticancer properties, preliminary studies have also indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a broader spectrum of biological activity for this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs, highlighting substituent variations and their impact on physicochemical and biological properties:

Compound Name Substituents on Thiazole/Backbone Melting Point (°C) Yield (%) Key Biological Activity Reference
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile (Target Compound) 4-phenylthiazole, benzo[d][1,3]dioxol-5-yl N/A N/A Inferred antimicrobial/antiviral potential
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Pyridin-3-yl 155–157 66 Not reported
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylonitrile (7g) 4-chlorophenyl-furan 185–187 59 Not reported
(E)-3-(4-Chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile 4-chlorophenyl N/A 55* Precursor to oxirane derivatives
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile 2-fluoro-5-nitroanilino N/A N/A Potential antiviral activity
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]acrylonitrile 3,4-dichlorophenyl N/A N/A Broad-spectrum activity inferred
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a) 4-hydroxyphenyl N/A N/A Antibacterial (Staphylococcus aureus)

*Yield refers to oxidation product (oxirane derivative) in .

Physicochemical Properties

  • Melting Points : Derivatives with bulky aryl groups (e.g., 7g, 7j) exhibit higher melting points (>180°C) due to increased crystallinity, whereas heteroaromatic substituents (e.g., pyridinyl in 7f) lower melting points .
  • Synthetic Yields : Reactions with electron-deficient aldehydes (e.g., 4-chlorophenyl) proceed faster, achieving yields >60%, while electron-rich aldehydes (e.g., methoxy-substituted) require longer reaction times .

Reactivity and Functionalization

  • Oxidation : (E)-3-(4-Chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile reacts with H₂O₂–KOH to form oxirane derivatives, a pathway applicable to the target compound for prodrug design .
  • Ultrasound-Assisted Synthesis: Phenothiazine analogs () were synthesized using ultrasound, reducing reaction times to <2 minutes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing acrylonitrile derivatives containing benzo[1,3]dioxole and thiazole moieties?

  • Methodology : Key routes include Knoevenagel condensation (solvent-free, catalyst-free conditions) and reactions involving aldehydes with precursors like 3-oxo-propionitriles. For example, condensation of aromatic aldehydes with thiazolidinones or benzo[1,3]dioxole derivatives under reflux in ethanol or dioxane, often with acetic acid or triethylamine as catalysts .
  • Characterization : Confirmation of structure via IR spectroscopy (C≡N stretch ~2200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.0 ppm, thiazole protons at δ 7.2–8.5 ppm), and HPLC for purity (>95%) .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

  • Analytical Workflow :

  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S content to confirm stoichiometry .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity .
  • Spectroscopy : Detect E/Z isomerism via NOESY NMR ; aromatic coupling patterns in ¹H NMR distinguish substituent positions .

Q. What preliminary biological activity data exist for structurally related acrylonitrile derivatives?

  • Findings : Analogous compounds (e.g., phenothiazine-acrylonitrile hybrids) show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and moderate anticancer activity (IC₅₀: 10–50 µM in MCF-7 cells) .
  • Assay Design : Use broth microdilution (CLSI guidelines) for antimicrobial testing and MTT assays for cytotoxicity screening .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Parameters :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require post-reaction purification .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in thiazole-functionalized acrylonitriles .
  • Reaction Monitoring : In-situ FTIR tracks nitrile group formation (~2200 cm⁻¹) to optimize reaction time .

Q. How do structural modifications (e.g., substituents on the phenylthiazole ring) influence bioactivity?

  • Case Studies :

  • Electron-Withdrawing Groups (e.g., -Cl, -Br): Increase antimicrobial potency by enhancing membrane permeability (e.g., 4-bromo derivative: MIC = 1.5 µg/mL) .
  • Electron-Donating Groups (e.g., -OCH₃): Reduce cytotoxicity (IC₅₀ > 100 µM) but improve solubility .
    • Design Strategy : Use QSAR modeling to correlate Hammett constants (σ) with bioactivity trends .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradictions : Some studies report high anticancer activity (IC₅₀ < 10 µM) for thiazole-acrylonitriles, while others show inactivity (IC₅₀ > 100 µM) .
  • Resolution :

  • Assay Variability : Standardize cell lines (e.g., NCI-60 panel) and culture conditions (e.g., serum-free media for 24h pre-treatment).
  • Metabolic Stability : Evaluate CYP450-mediated degradation via LC-MS to identify labile substituents .

Q. What computational methods are effective for studying this compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like E. coli DNA gyrase (binding energy ≤ -8.5 kcal/mol) .

  • Key Interactions : Thiazole ring forms π-π stacking with Phe-84; benzo[1,3]dioxole engages in hydrogen bonds with Arg-50 .
    • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD ≤ 2.0 Å) .

Q. How can researchers assess the compound’s toxicity profile and environmental impact?

  • Models :

  • In vitro : Ames test for mutagenicity and hERG assay for cardiotoxicity risk .
  • In vivo : Daphnia magna acute toxicity (LC₅₀ < 1 mg/L indicates high hazard) .
    • Environmental Persistence : Use OECD 301F biodegradation test; acrylonitrile derivatives often show low mineralization (<20% in 28 days) .

Methodological Notes

  • Data Reproducibility : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and report solvent residuals (e.g., DMF < 500 ppm) .
  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to harmonize disparate bioactivity datasets .

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